Morpholineborane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJROYUJAFGZMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4856-95-5 | |

| Record name | Boron, trihydro(morpholine-.kappa.N4)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Morpholineborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholineborane (C₄H₁₂BNO) is a stable amine-borane complex that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a reducing agent, coupled with its stability and ease of handling compared to other borane carriers, makes it a valuable tool for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated quantitative data, and visualizations to aid researchers in their understanding and application of this versatile reagent.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂BNO | [2] |

| Molecular Weight | 100.96 g/mol | [3] |

| Melting Point | 97-99 °C | [1][3] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Flash Point | 105 °C | [1] |

| Vapor Pressure | 10.4 mmHg at 25°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of morpholine with a suitable borane source. A common and efficient method involves the use of sodium borohydride in the presence of a weak acid, such as carbon dioxide, which acts as a hydride acceptor.

Experimental Protocol: Synthesis from Morpholine and Sodium Borohydride

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Morpholine

-

Sodium borohydride (NaBH₄)

-

Dry Ice (solid CO₂)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Celite®

Procedure:

-

To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (10.0 mmol) and sodium borohydride (15.0 mmol).

-

Add anhydrous tetrahydrofuran (10.0 mL) to the flask.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Carefully add crushed dry ice to the stirred reaction mixture in portions. Continue the addition until the reaction is complete, which can be monitored by thin-layer chromatography or the cessation of gas evolution.

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water (0.54 mL, 30.0 mmol) over a period of 20 minutes.

-

Dry the resulting mixture over anhydrous sodium sulfate.

-

Filter the mixture through a pad of Celite®, washing the solid residue with additional THF.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound as a white solid.

Yield:

-

A typical yield for this reaction is approximately 81%.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three main signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.99 | dd | 2H | Protons on carbons adjacent to oxygen (O-CH ₂) |

| ~3.57 | td | 2H | Protons on carbons adjacent to nitrogen (N-CH ₂) |

| ~2.72 | m | 2H | Protons on carbons adjacent to nitrogen (N-CH ₂) |

| ~1.85 (broad) | q | 3H | Protons on boron (BH ₃) |

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ typically displays two signals for the carbon atoms of the morpholine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~66.0 | Carbons adjacent to oxygen (C H₂-O) |

| ~46.0 | Carbons adjacent to nitrogen (C H₂-N) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Strong | C-H stretching |

| ~2250-2400 | Strong | B-H stretching |

| ~1450 | Medium | C-H bending |

| ~1100 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 101. Common fragmentation pathways involve the loss of borane (BH₃) or cleavage of the morpholine ring.

Expected Fragmentation Pattern:

-

m/z 101: Molecular ion [C₄H₉NOBH₃]⁺

-

m/z 87: Loss of BH₃, [C₄H₉NO]⁺ (morpholine cation)

-

m/z 57: [C₃H₅O]⁺ or [C₃H₇N]⁺ fragments from ring cleavage

-

m/z 43: [C₂H₃O]⁺ or [C₂H₅N]⁺ fragments from ring cleavage

Applications in Drug Development and Research

This compound serves as a versatile reducing agent in organic synthesis, facilitating the reduction of various functional groups such as aldehydes, ketones, and imines.[1] Its stability and selectivity make it particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The morpholine moiety itself is a common scaffold in many approved drugs, and the use of this compound can be advantageous in the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and tabulated spectral data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided visualizations of the synthesis workflow and fragmentation pathway aim to enhance the understanding of the key processes involved. The reliable synthesis and thorough characterization of this compound are crucial for its effective application in advancing scientific research and the development of new medicines.

References

An In-depth Technical Guide to Morpholineborane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Morpholineborane (C₄H₁₀BNO) is a stable and versatile amine-borane complex that serves as a valuable reducing agent in organic synthesis. Its ease of handling, high reactivity, and selectivity make it an attractive reagent in various chemical transformations, particularly in the context of drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of morpholine borane, detailed experimental protocols, and insights into its applications.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. It is more stable to air and moisture compared to other borane complexes like borane-tetrahydrofuran (BH₃-THF), making it a more convenient reagent for laboratory and industrial use.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄H₁₀BNO |

| Molecular Weight | 100.96 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 97-99 °C |

| Boiling Point | 128.9 °C at 760 mmHg |

| Flash Point | 105 °C |

| Bulk Density | 500-800 g/L[2] |

Solubility

| Solvent | Solubility |

| Water | 75.3 g/L at 18 °C[2] |

| Tetrahydrofuran (THF) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra of this compound provide characteristic signals for the morpholine ring protons and carbons.

¹H NMR: The proton NMR spectrum typically shows two multiplets corresponding to the axial and equatorial protons of the methylene groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methylene carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the B-H and N-H stretching and bending vibrations, as well as vibrations associated with the morpholine ring. The NIST Chemistry WebBook provides a reference IR spectrum for morpholine borane.[3]

Chemical Reactivity and Stability

This compound is primarily utilized as a reducing agent. Its reactivity can be tuned by the reaction conditions, particularly the pH.

Reductions

This compound is effective in the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[4] The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic carbonyl carbon. The rate of reduction can be enhanced by an increase in acidity.[5]

Stability and Handling

This compound is a flammable solid and should be handled with care.[6] It is sensitive to moisture and strong oxidizing agents.[6] For storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amine-borane complexes involves the reaction of an amine with a borane source, such as borane dimethyl sulfide complex or by generating diborane in situ from sodium borohydride.

Protocol: Synthesis of this compound

Materials:

-

Morpholine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂) or Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve morpholine in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of the borane source. For example, a solution of borane can be generated by the dropwise addition of a solution of iodine in THF to a stirred suspension of sodium borohydride in THF at 0 °C.

-

Slowly add the borane solution from the dropping funnel to the cooled morpholine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction mixture can be filtered to remove any inorganic salts.

-

The solvent is then removed under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system, such as THF/hexane.

-

Characterize the final product by NMR and IR spectroscopy and determine the melting point to confirm its identity and purity.

Application in Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals. This compound can be used as the reducing agent in this one-pot reaction.

Protocol: General Procedure for Reductive Amination

Materials:

-

Aldehyde or Ketone

-

Primary or Secondary Amine

-

This compound

-

Anhydrous solvent (e.g., Methanol, Dichloromethane)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone and the amine in the anhydrous solvent.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

-

Add this compound to the reaction mixture in one portion.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl).

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired amine.

-

Purification can be achieved by column chromatography or recrystallization.

Applications in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] While specific examples detailing the use of this compound in the total synthesis of complex drug molecules are not extensively documented in readily available literature, its utility as a reducing agent for carbonyl groups and in reductive amination makes it a highly relevant tool for the synthesis of morpholine-containing drug candidates.

The general experimental workflows for key reactions involving this compound are depicted in the following diagrams.

The logical relationship in selecting a reducing agent for a specific transformation is crucial for a successful synthesis.

Due to the absence of specific signaling pathway information directly involving this compound, a diagram for this is not provided.

Conclusion

This compound is a valuable and practical reagent for researchers, scientists, and drug development professionals. Its favorable physical and chemical properties, including its stability and solubility, make it a convenient alternative to other borane sources. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in the synthesis of valuable chemical entities. Further research into its quantitative solubility in a wider range of solvents and its application in the synthesis of complex, biologically active molecules will undoubtedly expand its utility in the field of organic chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Borane, compound with morpholine [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structure and Bonding in the Morpholine Borane Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and experimental analysis of the morpholine borane complex (C₄H₁₂BNO). The document details the key structural parameters, spectroscopic data, and the methodologies employed for its characterization, offering valuable insights for its application in organic synthesis, materials science, and drug development.

Molecular Structure and Conformation

The morpholine borane complex is an adduct formed between the Lewis base morpholine and the Lewis acid borane (BH₃). The coordination occurs through the nitrogen atom of the morpholine ring, which donates its lone pair of electrons to the electron-deficient boron atom, forming a dative covalent bond.

Structurally, the morpholine ring typically adopts a stable chair conformation. The entire complex's molecular structure has been investigated in both solid and gas phases using techniques like single-crystal X-ray diffraction and gas electron diffraction, respectively.[1] These studies confirm the chair conformation and provide precise measurements of bond lengths and angles.[1]

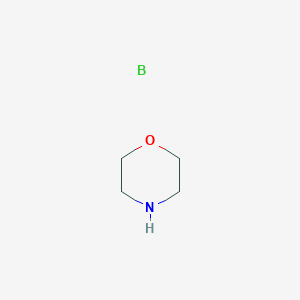

Caption: Molecular structure of the morpholine borane complex.

Bonding Characteristics

The primary interaction defining the complex is the N→B dative covalent bond . This bond is formed by the overlap of the filled sp³ hybrid orbital of the nitrogen atom with the empty sp³ hybrid orbital of the boron atom. This interaction stabilizes the otherwise highly reactive borane molecule.

A notable characteristic of the morpholine borane complex is the difference in the B–N bond length between its solid and gas phases. Experimental and computational studies have shown a definitive decrease in the B–N bond length in the solid-state structure compared to the gas-phase structure, suggesting stronger intermolecular interactions in the crystalline form.[1] The complex also exhibits potential for hydrogen storage, with studies indicating that the dehydrogenation pathways are energetically favorable compared to the dissociation of the B-N bond.[1]

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic properties of morpholine borane have been well-characterized. The following tables summarize the key quantitative data obtained from experimental studies.

Table 1: Key Bond Lengths and Angles

| Parameter | Solid Phase (X-ray Diffraction) | Gas Phase (Electron Diffraction) |

| Bond Lengths (Å) | ||

| B–N | 1.603(2) | 1.658(5) |

| B–H (avg) | 1.12(2) | 1.215(5) |

| C–N (avg) | 1.481(2) | 1.472(3) |

| C–C (avg) | 1.517(2) | 1.529(3) |

| C–O (avg) | 1.422(2) | 1.429(3) |

| **Bond Angles (°) ** | ||

| C–N–C | 110.1(1) | 108.9(4) |

| H–B–H (avg) | 106.1(1) | 106.3(8) |

| N–B–H (avg) | 112.6(1) | 112.4(6) |

Data sourced from a combined single-crystal X-ray diffraction, gas electron diffraction, and computational study.[1]

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H NMR | CDCl₃ | 3.83 (s, 2H), 2.78 (p, 2H), 1.65 (h, 2H), 0.96 (t, 3H), 0.75-2.00 (br q, BH₃) | J = 7.3 Hz, J = 7.4 Hz |

| ¹³C NMR | CDCl₃ | 50.7, 22.7, 11.4 | - |

| ¹¹B NMR | CDCl₃ | -20.01 (q) | J = 95.0 Hz |

Data sourced from spectroscopic characterization studies.[2]

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| B-H | ~2250 - 2400 | Stretching vibrations |

| N-H | ~3200 - 3300 | Stretching vibration (if protonated) |

| C-H | ~2850 - 3000 | Stretching vibrations |

| C-O | ~1115 | Stretching vibration |

Characteristic regions for amine boranes. Specific peak values can be found in the NIST Chemistry WebBook.[3]

Experimental Protocols

The synthesis and characterization of morpholine borane involve standard organic and inorganic chemistry techniques.

4.1 Synthesis of Morpholine Borane

A general and common method for the synthesis of amine-borane adducts is the reaction of a borane source with the corresponding amine.[4]

-

Reactants : Morpholine, Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF), and an anhydrous solvent (e.g., Tetrahydrofuran (THF)).

-

Procedure :

-

The nitrogen-containing heterocycle (morpholine) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The borane source (e.g., BH₃·SMe₂) is added dropwise to the stirred solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period (e.g., 3 to 16 hours) to ensure complete reaction.

-

Reaction progress can be monitored using ¹¹B NMR spectroscopy.[4]

-

Upon completion, the product is often precipitated by adding a non-polar solvent like hexanes.

-

The resulting solid product is isolated by filtration, washed with the non-polar solvent, and dried under vacuum.[4]

-

4.2 Characterization Methodologies

Caption: Experimental workflow for synthesis and characterization.

-

Single-Crystal X-ray Diffraction : This is the definitive method for determining the solid-state structure.

-

Crystal Growth : High-quality single crystals of the complex are grown, often by slow evaporation of a solvent or by cooling a saturated solution.

-

Data Collection : A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[5]

-

Structure Solution and Refinement : The collected data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined and refined to yield the final structure, including precise bond lengths and angles.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the identity and purity of the compound in solution.

-

Sample Preparation : A small amount of the synthesized complex is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition : ¹H, ¹³C, and ¹¹B NMR spectra are acquired. ¹H and ¹³C NMR confirm the integrity of the morpholine ring structure, while ¹¹B NMR is characteristic of the borane adduct, typically showing a quartet due to coupling with the three attached protons.[2]

-

-

Infrared (IR) Spectroscopy : This technique is used to identify characteristic functional groups.

-

Sample Preparation : The sample can be prepared as a KBr pellet or as a mull (e.g., Nujol).

-

Data Acquisition : The sample is placed in an IR spectrometer, and the spectrum is recorded. Key vibrational bands, especially the B-H stretches, confirm the presence of the borane moiety.[3]

-

-

Computational Studies : Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to complement experimental data.[6]

-

Model Building : A model of the morpholine borane complex is constructed.

-

Geometry Optimization : The geometry of the model is optimized to find the lowest energy conformation.

-

Calculation : Various properties, such as bond lengths, bond angles, vibrational frequencies, and reaction energetics, are calculated and compared with experimental results to provide deeper insight into the structure and bonding.[1]

-

Logical Relationships in Bonding

The formation and stability of the morpholine borane complex can be understood through the principles of Lewis acid-base theory.

Caption: Lewis acid-base interaction in complex formation.

This guide consolidates key experimental and theoretical findings on the morpholine borane complex. The detailed structural data, spectroscopic signatures, and established experimental protocols provide a solid foundation for researchers utilizing this versatile compound in further scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Borane, compound with morpholine [webbook.nist.gov]

- 4. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dawn of a Dative Bond: An In-depth Technical Guide to the Discovery and History of Amine-Borane Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine-borane complexes, a cornerstone of modern chemical synthesis and emerging materials science, represent a class of compounds with a rich and evolving history. From their initial discovery as chemical curiosities to their current applications as versatile reducing agents, hydrogen storage materials, and precursors in drug development, their journey is one of scientific persistence and innovation. This technical guide provides a comprehensive overview of the discovery and historical development of amine-borane complexes, detailing key scientific milestones, the pioneering researchers who illuminated this field, and the fundamental synthetic methodologies that have evolved over time. This document is intended to serve as a valuable resource, offering a blend of historical context and practical experimental detail to inspire and inform future research and development.

A Historical Timeline: From Boron Hydrides to Stable Adducts

The story of amine-borane complexes is intrinsically linked to the broader history of boron hydride chemistry. The timeline below highlights the key discoveries and the scientists who drove the field forward.

| Year | Key Discovery/Milestone | Principal Investigator(s) | Significance |

| Early 1900s | Pioneering work on the synthesis and characterization of boron hydrides (boranes). | Alfred Stock | Laid the fundamental groundwork for understanding the highly reactive nature of boron-hydrogen compounds.[1] |

| 1937 | First synthesis of a stable amine-borane adduct, trimethylamine-borane ((CH₃)₃N·BH₃). | Hermann Irving Schlesinger and Anton B. Burg | Demonstrated that the formation of a dative bond with an amine could stabilize the otherwise reactive borane (BH₃) moiety.[2][3] |

| 1940s | Discovery of sodium borohydride (NaBH₄) and the subsequent development of borohydride chemistry. | Hermann Irving Schlesinger and Herbert C. Brown | Provided a safer and more convenient source of hydride for the synthesis of boranes and their adducts.[4][5] |

| Mid-20th Century | Extensive exploration of hydroboration reactions using borane and its derivatives. | Herbert C. Brown | Revolutionized organic synthesis by providing a method for the anti-Markovnikov hydration of alkenes and alkynes, often employing amine-borane complexes as stable borane sources.[6] |

| Late 20th Century - Present | Renewed interest in amine-borane complexes for applications in hydrogen storage, materials science, and as specialized reducing agents in drug development. | Various Researchers | Driven by the need for new energy solutions and more selective and stable reagents in complex molecule synthesis.[3] |

The Pioneers of Borane Chemistry

The advancement of amine-borane chemistry is indebted to the foundational work of several key figures:

-

Alfred Stock (1876-1946): A German chemist whose meticulous and groundbreaking work on the synthesis and handling of volatile and reactive boron hydrides in the early 20th century earned him the title of "the father of boron hydride chemistry."[1] His development of the vacuum line technique was crucial for studying these air-sensitive compounds.[7]

-

Hermann Irving Schlesinger (1882-1960): An American inorganic chemist who, along with his students, made seminal contributions to the field. His group was one of the few in the world capable of preparing diborane in the 1930s.[8] His collaborative work with Anton B. Burg led to the first isolation and characterization of a stable amine-borane adduct, trimethylamine-borane, in 1937.[2][3]

-

Herbert C. Brown (1912-2004): A student of Schlesinger, Brown's work on organoboranes and the hydroboration reaction earned him the Nobel Prize in Chemistry in 1979.[6] His research transformed boranes from laboratory curiosities into indispensable tools for organic synthesis, with amine-borane complexes often serving as the stable and manageable sources of the borane reagent.[4][5]

Foundational Synthetic Methodologies

The synthesis of amine-borane complexes has evolved from handling highly pyrophoric diborane gas to more convenient and safer methods. The following sections detail some of the key experimental protocols.

Synthesis from Diborane

The earliest methods involved the direct reaction of an amine with diborane (B₂H₆). While historically significant, this method is less common today in non-specialized laboratories due to the hazards associated with handling diborane.

Logical Relationship: The Evolution of Borane Sources for Amine-Borane Synthesis

Caption: Evolution of synthetic routes to amine-borane complexes.

Synthesis from Metal Borohydrides

The discovery of sodium borohydride provided a much safer and more convenient route to amine-borane complexes. This method typically involves the reaction of an amine hydrochloride salt with a metal borohydride.

Experimental Protocol: Synthesis of tert-Butylamine-Borane [9][10]

-

Preparation of tert-Butylamine Hydrochloride:

-

In a round-bottom flask, dissolve tert-butylamine (1.0 mL) in absolute ethanol (10 mL).

-

While stirring, add concentrated hydrochloric acid (12 M, 0.80 mL) dropwise.

-

Stir the solution for 5 minutes.

-

Remove the solvent under reduced pressure to obtain solid tert-butylamine hydrochloride.

-

-

Synthesis of tert-Butylamine-Borane:

-

To a round-bottom flask, add the prepared tert-butylamine hydrochloride and tetrahydrofuran (THF, 5 mL).

-

While stirring, add sodium borohydride (NaBH₄) in small portions. Vigorous gas evolution (hydrogen) will be observed.

-

Loosely cap the flask and stir the mixture for 2 hours at room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Evaporate the THF from the filtrate under reduced pressure to yield crude tert-butylamine-borane.

-

The product can be further purified by recrystallization from a suitable solvent like hexane.

-

Synthesis via Displacement from Other Borane Adducts

Commercially available and relatively stable borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), can be used to synthesize other amine-borane complexes through a displacement reaction.

Experimental Protocol: Synthesis of N-Methylmorpholine-Borane [11]

-

Reaction Setup:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 4-methylmorpholine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Borane Source:

-

Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) dropwise to the stirred 4-methylmorpholine solution.

-

-

Reaction and Isolation:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the THF under reduced pressure to yield the solid 4-methylmorpholine-borane complex.

-

The product can be purified by recrystallization.

-

Experimental Workflow: General Synthesis of Amine-Boranes from Borohydrides

Caption: General workflow for amine-borane synthesis from borohydrides.

Physicochemical Properties and Characterization

The stability and reactivity of amine-borane complexes are dictated by their structural and electronic properties. A summary of key physicochemical data for a selection of amine-borane complexes is presented below.

Table 1: Selected Physicochemical Properties of Amine-Borane Complexes

| Amine-Borane Complex | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | B-N Bond Length (Å) | Decomposition Onset (°C) |

| Ammonia-Borane | NH₃·BH₃ | 30.87 | 112-114 | 1.564 | ~100 |

| Methylamine-Borane | CH₃NH₂·BH₃ | 44.89 | 56-58 | 1.575 | - |

| Dimethylamine-Borane | (CH₃)₂NH·BH₃ | 58.92 | 36 | 1.589 | - |

| Trimethylamine-Borane | (CH₃)₃N·BH₃ | 72.95 | 94 | 1.603 | 127 |

| tert-Butylamine-Borane | (CH₃)₃CNH₂·BH₃ | 86.97 | 96-98 | - | - |

| Pyridine-Borane | C₅H₅N·BH₃ | 92.93 | 10-11 | 1.58 | - |

Characterization Techniques:

The structural elucidation and purity assessment of amine-borane complexes are typically achieved through a combination of spectroscopic and analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: Provides a characteristic signal for the boron atom, typically a quartet due to coupling with the three attached hydrogen atoms. The chemical shift is indicative of the electronic environment of the boron center.

-

¹H NMR: Allows for the characterization of the amine substituent and the borane protons.

-

¹³C NMR: Used to characterize the carbon framework of the amine.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic B-H stretching vibrations are observed in the region of 2200-2500 cm⁻¹.

-

N-H stretching vibrations appear in the region of 3100-3300 cm⁻¹.

-

The B-N stretching vibration provides information about the dative bond.

-

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the complexes.

Conclusion and Future Outlook

The discovery and development of amine-borane complexes have profoundly impacted synthetic chemistry and continue to open new avenues in materials science and drug discovery. From the hazardous yet foundational work with diborane to the development of safe and scalable synthetic routes, the journey of these compounds exemplifies the progression of chemical science. The ability to tune the steric and electronic properties of the amine moiety allows for the fine-tuning of the reactivity and stability of the borane complex, making them highly versatile reagents.

For researchers, scientists, and drug development professionals, a thorough understanding of the history and fundamental chemistry of amine-borane complexes is crucial for their effective application and for the innovation of new borane-based technologies. Future research in this area is likely to focus on the development of novel chiral amine-boranes for asymmetric synthesis, the design of advanced materials for hydrogen storage and release, and the exploration of the therapeutic potential of boron-containing compounds. The legacy of Stock, Schlesinger, and Brown continues to inspire the exploration of the rich and diverse chemistry of boron.

References

- 1. mdpi.com [mdpi.com]

- 2. Amine–boranes bearing borane-incompatible functionalities: application to selective amine protection and surface functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Borane Tert-Butylamine | Borates Today [borates.today]

- 5. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Morpholine Borane for Researchers and Drug Development Professionals

Introduction

Morpholine borane, also known as morpholineborane, is a versatile and stable amine borane complex. Its utility as a mild and selective reducing agent has established its importance in organic synthesis, particularly in the development of pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of reaction workflows, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

The fundamental properties of morpholine borane are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₄H₁₂BNO | [1] |

| Alternate Formula | C₄H₉NO•BH₃ | [2] |

| Molecular Weight | 100.96 g/mol | [2][3] |

| CAS Number | 4856-95-5 | [2][4] |

| Appearance | White crystalline powder/solid | [4][5] |

| Melting Point | 95 - 99 °C | [4][5] |

| Solubility | Soluble in water (75.3 g/L at 18 °C) | [6] |

| Synonyms | This compound, Borane-morpholine complex | [2][4] |

Experimental Protocols

Morpholine borane's stability in air and protic solvents makes it a valuable reagent for various reduction reactions. Below are detailed methodologies for key applications.

Synthesis of Morpholine Borane

The synthesis of morpholine borane can be achieved through the reaction of morpholine with a borane source, such as borane-tetrahydrofuran complex (BH₃•THF).

Materials:

-

Morpholine

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for air-sensitive reactions

Procedure:

-

Under an inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line), add a solution of morpholine in anhydrous THF to a stirred solution of borane-tetrahydrofuran complex at 0 °C.

-

The reaction is typically rapid and exothermic. Maintain the temperature at 0 °C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The resulting white solid can be purified by recrystallization from an appropriate solvent system, such as THF/hexane, to yield pure morpholine borane.

Reduction of Ketones to Secondary Alcohols

Morpholine borane is an effective reagent for the reduction of ketones to their corresponding secondary alcohols. The following is a general protocol.

Materials:

-

Ketone substrate

-

Morpholine borane

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Aqueous workup solution (e.g., 1 M HCl, saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve the ketone substrate in the chosen aprotic solvent in a round-bottom flask.

-

Add morpholine borane (typically 1.1 to 1.5 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture in an ice bath and slowly add the aqueous acid solution to quench the excess reagent.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

Reductive Amination of Aldehydes and Ketones

Reductive amination is a key transformation in the synthesis of amines, and morpholine borane can be utilized as the reducing agent. This process involves the in-situ formation of an imine or iminium ion followed by its reduction.

Materials:

-

Aldehyde or ketone

-

Primary or secondary amine

-

Morpholine borane

-

Solvent (e.g., Methanol, Dichloromethane)

-

Molecular sieves (optional, for imine formation)

Procedure:

-

In a reaction vessel, combine the aldehyde or ketone and the amine (1.0 to 1.2 equivalents) in the chosen solvent.

-

If necessary, add activated molecular sieves to facilitate the formation of the imine intermediate by removing water. Stir this mixture for 1-4 hours at room temperature.

-

Add morpholine borane (1.1 to 1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as determined by TLC or LC-MS analysis.

-

Perform an aqueous workup similar to the ketone reduction protocol to isolate the crude amine product.

-

Purify the product via column chromatography or distillation.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of morpholine borane.

Caption: Experimental workflow for ketone reduction.

Caption: Workflow for one-pot reductive amination.

Role in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8][9] Its presence can enhance physicochemical properties such as solubility and metabolic stability, and it can participate in crucial binding interactions with biological targets.[9][10] Morpholine borane serves as a key reagent in the synthesis of these complex molecules, enabling the efficient and selective introduction of the morpholine group or the reduction of other functional groups in the presence of sensitive moieties.[11] The mild reaction conditions and high functional group tolerance of morpholine borane make it an attractive choice in multi-step syntheses common in drug discovery pipelines.[2] For instance, its application in reductive amination is a cornerstone for the construction of C-N bonds, which are prevalent in a vast array of bioactive compounds.[11] The development of robust synthetic routes using reagents like morpholine borane is critical for the timely and cost-effective production of new chemical entities for preclinical and clinical evaluation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. andersondevelopment.com [andersondevelopment.com]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicreactions.org [organicreactions.org]

Spectroscopic Profile of Morpholineborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for morpholineborane, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ¹H, ¹³C, and ¹¹B NMR spectroscopic data for this compound. The data was acquired in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.75 - 3.65 | m | 4H | O(CH₂)₂ |

| 2.85 - 2.75 | m | 4H | N(CH₂)₂ |

| 1.80 - 1.10 | br q | 3H | BH₃ |

Table 2: ¹³C NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 66.9 | O(CH₂)₂ |

| 50.1 | N(CH₂)₂ |

Table 3: ¹¹B NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JBH, Hz) |

| -15.4 | q | 96 |

Infrared (IR) Spectroscopy Data

The condensed phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The spectrum is typically acquired from a solid sample.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Strong | C-H stretching |

| ~2250-2400 | Strong, Broad | B-H stretching |

| ~1450 | Medium | CH₂ scissoring |

| ~1110 | Strong | C-O-C stretching |

| ~1070 | Strong | C-N stretching |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not always explicitly published with the data. However, the following sections outline generalized and widely accepted procedures for obtaining high-quality NMR and IR spectra for air- and moisture-sensitive solid compounds like this compound.

NMR Spectroscopy (General Protocol for Air-Sensitive Compounds)

Given that borane complexes can be sensitive to air and moisture, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and ¹¹B NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃) via syringe.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a filter pipette, transfer the solution to a clean, dry NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Securely cap the NMR tube. For highly sensitive samples, a flame-sealed NMR tube or a J. Young tube is recommended.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically employed. For ¹¹B NMR, both proton-coupled and -decoupled spectra can be informative.

-

The number of scans and relaxation delays should be optimized to obtain a good signal-to-noise ratio.

-

FTIR Spectroscopy (General Protocol for Solid Samples using KBr Pellet)

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) in a clean agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Solubility of Morpholineborane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholineborane (MB), a stable and versatile reducing agent, is of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its efficacy and applicability in various reaction media are critically dependent on its solubility characteristics. This technical guide provides a comprehensive overview of the known solubility properties of this compound in a range of common organic solvents. Due to a notable lack of extensive quantitative data in publicly available literature, this guide consolidates the available information and provides a framework for the experimental determination of its solubility. Furthermore, this document outlines the role of this compound in synthetic workflows relevant to drug development.

Introduction

This compound, a complex of morpholine and borane, serves as a mild and selective reducing agent. Its stability in air and relatively low toxicity compared to other borohydride reagents make it an attractive choice in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The morpholine moiety in its structure is a common pharmacophore and can influence the physicochemical properties of the entire molecule, including its solubility[1][2][3][4]. A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, process scale-up, and purification in drug development.

Physicochemical Properties of this compound

This compound is a white crystalline solid with the following properties:

| Property | Value | Source |

| Molecular Formula | C₄H₁₂BNO | [5][6][7] |

| Molecular Weight | 100.96 g/mol | [5][7] |

| Melting Point | 97-99 °C | [6][7][8] |

| Appearance | White crystalline powder | [6][8] |

Solubility of this compound

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not widely reported in scientific literature. The most consistently found value is its solubility in water.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 75.3 g/L | 18 | [8] |

Qualitative Solubility Information

While precise quantitative data is scarce, qualitative descriptions and the properties of related compounds provide some insight into the solubility of this compound. A safety data sheet notes that it is "Soluble in water"[6]. The presence of the morpholine ring, which is miscible with many organic solvents, suggests potential solubility in polar organic solvents[2]. Furthermore, amine-borane complexes, in general, are known to have greater solubility in common analytical solvents compared to borane itself[9]. A patent describing the synthesis of a product with a melting point consistent with this compound stated it was "very soluble in alcohol, moderately soluble in ether and benzene and slightly soluble in water and hexane."

Based on this information, the following qualitative solubility profile can be inferred:

| Solvent | Qualitative Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble to Very Soluble |

| Ethers (e.g., THF, Diethyl Ether) | Likely Moderately Soluble |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Likely Moderately Soluble |

| Chlorinated Solvents (e.g., Dichloromethane) | Information not available |

| Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) | Information not available |

| Non-polar Hydrocarbons (e.g., Hexane) | Likely Slightly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is necessary. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials

-

This compound

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high precision)

Procedure

-

Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration : After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination : Determine the mass of the dissolved this compound by evaporating the solvent from the filtered solution under reduced pressure or in a fume hood. The mass of the remaining solid corresponds to the amount of this compound dissolved in the withdrawn volume of the solvent.

-

Calculation : Calculate the solubility in the desired units (e.g., g/L or mg/mL).

For a more precise quantification, the concentration of the filtered solution can be determined using a calibrated analytical technique such as HPLC or GC.

Caption: Workflow for determining this compound solubility.

Application in Drug Development: A Synthetic Workflow

This compound is a key reagent in the synthesis of pharmaceutical intermediates and APIs, primarily for the reduction of carbonyls and imines. Many modern drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, contain a morpholine moiety, and their syntheses often involve reduction steps where a reagent like this compound could be employed[10][11][][13][14][15][16][17][18].

The following diagram illustrates a generalized synthetic workflow where this compound is used as a reducing agent.

Caption: Reduction of a carbonyl using this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis, particularly for applications in drug development. While there is a significant gap in the literature regarding its quantitative solubility in organic solvents, its known properties and those of related compounds suggest good solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in solvents relevant to their specific needs. The illustrative synthetic workflow highlights its practical application in the synthesis of pharmaceutical intermediates. Further research into the physicochemical properties of this compound would be highly beneficial to the scientific community.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H9BNO | CID 6327109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Linezolid - Wikipedia [en.wikipedia.org]

- 17. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 18. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

Thermochemistry of Morpholineborane Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholineborane (C₄H₁₂BNO) is a versatile reducing agent utilized in various chemical syntheses. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, process optimization, and storage. This technical guide provides a summary of the currently available data on the thermochemistry of this compound decomposition. It outlines key physical and thermal properties, potential decomposition products, and a generalized experimental protocol for its thermal analysis. Due to a notable scarcity of in-depth thermochemical studies in publicly accessible literature, this guide also highlights the existing knowledge gaps and provides a framework for future research.

Introduction

This compound, a stable amine borane adduct, is valued in organic synthesis for its efficacy as a reducing agent.[1] Its solid, easy-to-handle nature makes it a practical alternative to other borane sources.[2] However, like many boron-based hydrides, its thermal stability is a critical parameter for its safe and effective use. Thermal decomposition can lead to the release of flammable and toxic gases, posing potential hazards if not properly understood and managed.[3]

This document serves as a technical resource, consolidating the known data regarding the thermal properties of this compound. It is intended to inform researchers, chemists, and professionals in drug development and materials science about the compound's stability and to provide a basis for conducting further, more detailed thermochemical analyses.

Physicochemical and Thermal Properties

Currently, detailed quantitative data on the thermochemistry of this compound decomposition, such as the enthalpy, entropy, and Gibbs free energy of decomposition, are not extensively reported in peer-reviewed literature. The available data primarily consists of its physical properties and general thermal stability information.

Table 1: Summary of Physicochemical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂BNO | |

| Molecular Weight | 100.96 g/mol | |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 97-99 °C | [4] |

| Flash Point | 105 °C | [5] |

| Solubility in Water | 75.3 g/L at 18 °C (Decomposes) | [4][5] |

| Thermal Stability | Flammable solid; thermal decomposition can lead to the release of irritating gases and vapors. Containers may explode when heated.[3][6] |

Thermal Decomposition Pathway and Products

Upon heating, this compound is expected to decompose. The precise decomposition pathway and kinetics have not been fully elucidated in the available literature. However, safety data sheets indicate that thermal decomposition can lead to the formation of several hazardous products.[3]

Potential Decomposition Products:

The presence of these products suggests a complex decomposition process involving the fragmentation of the morpholine ring and the borane group.

Experimental Protocols for Thermal Analysis

While specific, detailed experimental protocols for the thermochemical analysis of this compound are scarce, a general methodology can be adapted from studies on other amine borane adducts. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended as a starting point for a thorough investigation.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Aluminum crucible (100 µL) with a pierced lid

-

Analytical balance

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 15 to 20 mg of this compound into an aluminum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 30 mL/min.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled heating rate of 5 °C/min.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined by the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition enthalpies.

Objective: To determine the melting point and the enthalpy of any thermal transitions, including decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum crucible (100 µL) with a pierced lid

-

Crimping press for sealing crucibles

Procedure:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

-

Accurately weigh 5 to 10 mg of this compound into an aluminum crucible.

-

Seal the crucible with a pierced lid to allow for the escape of any gaseous decomposition products.

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 30 mL/min.

-

Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its decomposition point (e.g., 300 °C) at a controlled heating rate of 5 °C/min.

-

Record the heat flow as a function of temperature.

-

The melting point is identified by the onset of the endothermic melting peak. Exothermic peaks following the melt may indicate decomposition. The enthalpy of these transitions can be calculated from the peak areas.

Data Visualization

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion and Future Outlook

The available data on the thermochemistry of this compound decomposition is limited, primarily consisting of its melting point and qualitative stability information. There is a clear need for comprehensive studies to determine the quantitative thermodynamic and kinetic parameters of its decomposition. Such studies would involve systematic TGA and DSC analyses, coupled with techniques like mass spectrometry (TGA-MS) to identify the evolved gases and elucidate the decomposition mechanism.

Future research should focus on:

-

Determining the precise onset of decomposition under various atmospheric conditions (inert, oxidative).

-

Quantifying the enthalpy of decomposition.

-

Performing kinetic analysis to determine the activation energy and reaction order of the decomposition process.

-

Identifying the solid and gaseous decomposition products under different temperature regimes.

A thorough understanding of these parameters will significantly enhance the safe and efficient application of this compound in research and industry.

References

An In-depth Technical Guide to Borane-Amine Adducts in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane-amine adducts, also known as amine-boranes, are a versatile class of molecules that have garnered significant interest across various fields of chemistry, from organic synthesis to materials science and drug discovery.[1][2] These compounds are Lewis acid-base adducts formed through the coordination of a Lewis basic amine to a Lewis acidic borane.[2] The formation of a dative bond between the nitrogen atom of the amine and the boron atom of borane results in a stable, yet reactive species with a wide range of applications.[1][2]

First reported in the 19th century with the synthesis of ammonia-trifluoroborane, the field has expanded significantly, particularly following the work of Burg and Schlesinger in 1937 on trimethylamine-borane.[1][2] The utility of borane-amine adducts stems from their ability to act as convenient and often safer surrogates for diborane, a pyrophoric and toxic gas.[3][4] Their reactivity can be finely tuned by modifying the steric and electronic properties of the amine moiety, making them valuable reagents in organic synthesis, particularly as reducing agents and in hydroboration reactions.[1][5]

In recent years, their potential as hydrogen storage materials has been extensively investigated due to their high hydrogen content.[3][4][6] Furthermore, the unique chemical properties of borane-amine adducts have led to their exploration in medicinal chemistry and drug development, with studies demonstrating their potential as hypolipidemic agents and their inclusion in novel therapeutic compounds.[7][8] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of borane-amine adducts, with a focus on practical information for researchers in the field.

Synthesis of Borane-Amine Adducts

The synthesis of borane-amine adducts can be achieved through several methodologies, with the choice of method often depending on the nature of the amine and the desired scale of the reaction.

Direct Reaction with Diborane

Historically, the direct reaction of an amine with diborane (B₂H₆) was a common method for the preparation of borane-amine adducts.[1] However, due to the hazardous nature of diborane, this method is now less frequently used in non-specialized laboratory settings.[3]

Reaction with Borane Complexes

A safer and more convenient approach involves the use of stable borane complexes, such as borane-dimethyl sulfide (BH₃·SMe₂) or borane-tetrahydrofuran (BH₃·THF).[1][9] The desired amine displaces the weaker Lewis base (dimethyl sulfide or THF) to form the more stable borane-amine adduct. This reaction is typically carried out in an inert solvent like diethyl ether or THF.[10]

Amine Exchange Reactions

Amine exchange provides another route to new borane-amine adducts. This method relies on the equilibrium that exists between a borane-amine adduct and a free amine in solution.[1] By using a large excess of the desired amine or by removing the displaced amine (e.g., if it is volatile), the equilibrium can be shifted to favor the formation of the new adduct.[1]

Characterization

The formation and purity of borane-amine adducts are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹¹B NMR is particularly diagnostic, with the appearance of a quartet (due to coupling with the three boron-bound protons) in a characteristic chemical shift range confirming the formation of the N-B dative bond.[3][10] ¹H and ¹³C NMR are also used to characterize the amine portion of the adduct.[10][11]

-

Infrared (IR) and Raman Spectroscopy : These techniques are used to identify the characteristic vibrational frequencies of the B-H and N-H bonds within the adduct.[10]

-

X-ray Crystallography : For crystalline adducts, single-crystal X-ray diffraction provides definitive structural information, including B-N bond lengths and the geometry around the boron and nitrogen atoms.[9][12]

Physicochemical Properties

The physical and chemical properties of borane-amine adducts are highly dependent on the nature of the amine. Generally, they are white crystalline solids or colorless liquids that are more stable and less reactive than diborane.[4][5]

| Property | Typical Range/Value | References |

| B-N Bond Length | 1.57 - 1.61 Å | [12] |

| ¹¹B NMR Chemical Shift | -3 to -20 ppm (quartet) | [3][11] |

| Decomposition Temperature | Varies widely, e.g., 36.7 °C for some heterocyclic adducts | [9][12] |

| Density | ~1.25 g/cm³ for many crystalline adducts | [9][12] |

Reactivity and Applications

The reactivity of borane-amine adducts is governed by the strength of the N-B bond and the nature of the substituents on the amine.[3] Less basic amines tend to form more reactive adducts.[3]

As Reducing Agents

One of the primary applications of borane-amine adducts is as reducing agents in organic synthesis.[1][5] They can reduce a variety of functional groups, including aldehydes, ketones, and imines.[1] The reducing strength can be tuned by the choice of the amine, with the general trend being: H₃N·BH₃ > RNH₂·BH₃ > R₂NH·BH₃ > R₃N·BH₃.[1][5] The reactivity is often enhanced in the presence of an acid.[1]

In Hydroboration Reactions

Borane-amine adducts serve as convenient sources of borane for hydroboration reactions. The adduct dissociates in solution to provide free borane, which then adds across a carbon-carbon double or triple bond. The rate of hydroboration is inversely related to the stability of the borane-amine adduct.[13]

As Hydrogen Storage Materials

The high gravimetric hydrogen density of some borane-amine adducts, particularly ammonia borane (NH₃BH₃), has made them attractive candidates for chemical hydrogen storage.[3][4][6] Research in this area focuses on developing catalysts to release hydrogen under mild conditions and on methods for regenerating the spent fuel.[14][15]

In Drug Development

Boron-containing compounds, including borane-amine adducts and their derivatives, have shown promise in medicinal chemistry.[7] For instance, certain adducts have been investigated for their hypolipidemic activity.[8] The ability of boron to form stable, yet reversible, covalent bonds with biological nucleophiles is a key feature being exploited in the design of new therapeutic agents.[7]

Experimental Protocols

General Procedure for the Synthesis of a Borane-Amine Adduct

Materials:

-

Amine (1.0 equiv)

-

Borane-dimethyl sulfide complex (1.0 equiv)

-

Anhydrous diethyl ether or THF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere.

-

The borane-dimethyl sulfide complex is added dropwise to the stirred solution of the amine at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-2 hours).[16]

-

The formation of the product can be monitored by TLC or NMR.

-

If the product precipitates, it is collected by filtration. If it is soluble, the solvent is removed under reduced pressure to yield the crude product.[16]

-

The crude product can be purified by recrystallization or chromatography.

Representative Spectroscopic Data

| Adduct | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹¹B NMR (CDCl₃, δ ppm) | Reference |

| Triethylamine-borane | 2.75 (q, 6H), 1.05 (t, 9H), 0.9 (br q, 3H) | 52.5, 8.9 | -13.96 (q, J = 97.0 Hz) | [11] |

| Allylamine-borane | 5.95 (m, 1H), 5.39-5.18 (m, 2H), 4.29-3.95 (m, 2H), 3.46-3.27 (m, 2H), 2.10-0.90 (br q, 3H) | 132.3, 119.3, 51.0 | -19.81 (q, J = 97.7 Hz) | [11] |

| Methyl 6-aminohexanoate-borane | 3.87 (s, 2H), 3.68 (s, 3H), 2.81 (p, 2H), 2.34 (t, 2H), 1.75-1.56 (m, 4H), 1.44-1.31 (m, 2H), 2.10-0.80 (br q, 3H) | 174.2, 51.8, 48.6, 33.8, 28.7, 26.1, 24.4 | -15.61 (q, J = 98.0 Hz) | [11] |

Conclusion

Borane-amine adducts are a cornerstone of modern boron chemistry, offering a safe and tunable platform for a wide array of chemical transformations. Their utility as reducing agents and hydroborating reagents is well-established, and their potential in emerging areas such as hydrogen storage and drug discovery continues to drive innovation. For researchers and scientists, a thorough understanding of their synthesis, characterization, and reactivity is essential for harnessing their full potential in the laboratory and beyond. This guide provides a foundational understanding and practical data to aid in the exploration and application of these remarkable compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. hydrogen.energy.gov [hydrogen.energy.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Hypolipidemic Activity of Amine-Borane Aducts of [research.amanote.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational analysis of amine-borane adducts as potential hydrogen storage materials with reversible hydrogen uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.winthrop.edu [chem.winthrop.edu]

Methodological & Application

Morpholineborane: A Versatile and Chemoselective Reducing Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Morpholineborane (C₄H₁₀BNO) has emerged as a valuable reducing agent in organic synthesis, offering a stable, selective, and easy-to-handle alternative to other hydride reagents. As an amine-borane complex, it provides a safer and more controlled means of reduction compared to gaseous diborane or more reactive metal hydrides.[1] Its utility is particularly pronounced in the reduction of aldehydes and ketones and in reductive amination reactions, making it a key tool in the synthesis of pharmaceuticals and other complex organic molecules.

Properties and Advantages